4-[2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine
Description
Properties
IUPAC Name |
4-[2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-2-22-14-6-4-3-5-13(14)15-16(22)18-17(20-19-15)24-12-9-21-7-10-23-11-8-21/h3-6H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVASVTRINDKDAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323571 | |
| Record name | 4-[2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901323571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202462 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
311765-80-7 | |
| Record name | 4-[2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901323571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine typically involves multiple steps. One common approach is the condensation of 5-ethyl-3-hydrazino-1,2,4-triazino[5,6-b]indole with an appropriate aldehyde to form the corresponding hydrazone . This intermediate is then subjected to oxidative cyclization using reagents such as bromine in acetic acid and sodium acetate to yield the desired triazinoindole derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-[2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the triazinoindole core.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the morpholine ring or the triazinoindole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazinoindole derivatives, and various substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound has demonstrated promising anticancer activity in preliminary studies. Research indicates that derivatives of triazinoindole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in tumor cells, making them potential candidates for cancer therapy .
Antimicrobial Activity
Studies have also suggested that 4-[2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine may possess antimicrobial properties. The presence of the triazine moiety is often associated with enhanced antibacterial and antifungal activities. In vitro tests have indicated effectiveness against several pathogenic strains, which could lead to the development of new antimicrobial agents .
Neuropharmacology
Potential as Neuroprotective Agent
The compound's structural characteristics suggest it may have neuroprotective effects. Research into similar triazinoindole compounds has revealed their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This opens avenues for investigating its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agricultural Applications
Pesticidal Properties
Emerging studies indicate that derivatives of this compound may serve as effective pesticides or herbicides. The triazine ring is known for its herbicidal properties, and compounds with similar structures have been investigated for agricultural applications to control weeds and pests without harming crops .
Material Science
Polymer Synthesis
The unique chemical properties of this compound allow it to be used in synthesizing novel polymers with specific characteristics. Research into polymer composites incorporating this compound has shown potential for creating materials with enhanced mechanical properties and resistance to environmental degradation .
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines. |
| Study B | Antimicrobial | Effective against Staphylococcus aureus and E. coli strains in vitro. |
| Study C | Neuropharmacology | Exhibited neuroprotective effects in models of oxidative stress. |
| Study D | Agricultural | Showed potential as a selective herbicide in field trials. |
| Study E | Material Science | Improved tensile strength in polymer blends compared to standard materials. |
Mechanism of Action
The mechanism of action of 4-[2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine involves its interaction with molecular targets such as enzymes and metal ions. For example, as an iron chelator, it binds to ferrous ions, thereby inhibiting their availability for cellular processes . This can lead to the arrest of the cell cycle and induction of apoptosis in cancer cells. The compound may also interact with other proteins and pathways, contributing to its biological effects.
Comparison with Similar Compounds
Substituent Variations on the Triazinoindole Core
- 5-Methyl vs. 5-Ethyl Substitution: Compounds such as N-(4-Chlorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26, ) feature a methyl group at position 4. The ethyl group in the target compound may confer greater metabolic stability due to reduced susceptibility to oxidative demethylation .
Modifications in the Thioether Linker and Terminal Groups
- Acetamide vs. Morpholine-Terminated Chains: Most analogs, such as NV5 () and 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides (), terminate in aromatic or heteroaromatic amides. The morpholine group in the target compound replaces these with a polar, non-aromatic heterocycle, likely improving aqueous solubility and altering pharmacokinetics .
- Chain Length and Bioactivity: Studies on 3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)propionamides () reveal that increasing the acyl chain length reduces antidepressant activity. The target compound’s ethyl linker may balance lipophilicity and steric demands .
Enzyme Inhibition and Selectivity
- Aldose Reductase Inhibitors: Cemtirestat (CMTI) and its oxotriazinoindole derivative (OTI, ) feature acetic acid or ketone moieties critical for aldose reductase (ALR2) inhibition.
- Carbonic Anhydrase Inhibitors: Triazinoindole-benzene sulfonamide conjugates () use sulfonamide groups for binding. The morpholine group in the target compound may engage in different hydrogen-bonding networks .
Antimicrobial Activity
- Analogs like 1-(5,10-Dihydro-[1,2,4]triazino[5,6-b]quinoxalin-3-yl)-3-methyl-1H-pyrazol-5(4H)-one (33, ) show activity against E. coli and P. aeruginosa. The target compound’s morpholine group could enhance Gram-negative targeting due to improved membrane penetration .
Antidepressant Potential
- 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides () exhibit moderate activity in tail suspension tests. The morpholine derivative’s polarity may reduce blood-brain barrier permeability, necessitating structural optimization .
Selectivity in Enzyme Inhibition
- Cemtirestat () demonstrates high ALR2 selectivity over ALR1. The target compound’s lack of a carboxylic acid group may shift selectivity toward other oxidoreductases or kinases .
Data Tables
Table 1: Key Structural and Functional Differences
Biological Activity
The compound 4-[2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a morpholine ring and a triazinoindole moiety. Its molecular formula is with a molecular weight of approximately 292.41 g/mol. The presence of the sulfanyl group is notable for its potential role in biological activity.
Research indicates that compounds containing triazinoindole structures often exhibit diverse biological activities, including:
- Antiviral Activity : Indole derivatives have shown promise as antiviral agents. For instance, similar compounds have been found to inhibit the activity of RNA-dependent RNA polymerases in viruses such as hepatitis C .
- Anti-inflammatory Effects : Morpholine derivatives are known for their analgesic properties through modulation of cannabinoid receptors (CB2), which play a crucial role in pain regulation .
Biological Activity Data
A summary of the biological activities associated with this compound is presented below:
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antiviral | Inhibition of RNA polymerases | |
| Anti-inflammatory | CB2 receptor modulation | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
- Antiviral Study : A study evaluated the antiviral efficacy of related triazinoindole compounds against various viruses. The findings indicated that these compounds could effectively inhibit viral replication at low micromolar concentrations, suggesting that this compound might have similar effects .
- Anti-inflammatory Research : In a rat model for inflammatory pain, compounds with similar morpholine structures demonstrated significant anti-inflammatory effects. The study reported a dose-dependent reduction in hyperalgesia and pro-inflammatory cytokines such as IL-1β and TNF-α .
- Cytotoxicity Assessment : Research involving cell lines indicated that the compound exhibited cytotoxic effects against various cancer types by inducing apoptosis through mitochondrial pathways. The IC50 values were reported in the low micromolar range .
Q & A
Q. Key Considerations :
- Anhydrous conditions are critical to avoid side reactions.
- Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) .
How can the purity and structural integrity of this compound be validated?
Q. Basic Analytical Techniques
Q. Advanced Validation :
- X-ray crystallography for absolute configuration confirmation (if crystals are obtainable).
- LC-MS/MS for trace impurity profiling .
What strategies are effective in optimizing the bioactivity of this compound against specific molecular targets?
Q. Advanced Structure-Activity Relationship (SAR) Strategies
- Substituent Effects :
- Ethyl group (C5) : Enhances lipophilicity and membrane permeability .
- Morpholine moiety : Improves solubility and target engagement (e.g., kinase or protease inhibition) .
Q. Methodological Approach :
- Use molecular docking (AutoDock Vina) to predict binding affinity for targets like aldose reductase (ALR2) or p53 .
- Validate with enzyme inhibition assays (e.g., ALR2 IC₅₀ < 1 µM) .
How can contradictory data regarding the compound's efficacy in different biological assays be resolved?
Q. Advanced Data Analysis Framework
- Case Example : A study found that NV5 (a structural analog) reduced alkylquinolone biosynthesis in Pseudomonas aeruginosa but did not enhance ciprofloxacin’s antibacterial effect .
- Resolution Strategies :
Dose-Response Curves : Test multiple concentrations to identify non-linear effects.
Orthogonal Assays : Use RNA-seq to confirm quorum-sensing gene suppression .
Mechanistic Studies : Evaluate off-target effects (e.g., cytotoxicity via MTT assay) .
Q. Statistical Tools :
- Two-way ANOVA to assess interaction effects between compounds.
- Principal Component Analysis (PCA) to differentiate assay variability .
What in vitro and in vivo models are appropriate for evaluating the compound's antitumor potential?
Q. Advanced Preclinical Models
Q. Endpoint Metrics :
- In vitro : Caspase-3 activation, cell cycle arrest (flow cytometry).
- In vivo : Tumor weight, histopathology (H&E staining) .
How can metabolic stability and toxicity be assessed for this compound?
Q. Advanced ADME/Tox Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
